(R)-cyclopropyl(pyridin-3-yl)methanamine
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Overview
Description
®-cyclopropyl(pyridin-3-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-3-yl moiety through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(pyridin-3-yl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the reaction of cyclopropyl bromide with pyridin-3-ylmethanamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of ®-cyclopropyl(pyridin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, enantioselective synthesis methods, such as chiral catalysts or resolution techniques, are employed to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, imines, nitriles, and amides.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
®-cyclopropyl(pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-cyclopropyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-cyclopropyl(pyridin-3-yl)methanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
Cyclopropyl(pyridin-2-yl)methanamine: A structural isomer with the pyridine ring attached at a different position.
Cyclopropyl(pyridin-4-yl)methanamine: Another structural isomer with the pyridine ring attached at the 4-position.
Uniqueness
®-cyclopropyl(pyridin-3-yl)methanamine is unique due to its specific chiral configuration and the position of the pyridine ring, which can result in distinct biological activities and chemical reactivity compared to its isomers and enantiomers.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(R)-cyclopropyl(pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m1/s1 |
InChI Key |
FSWNPAICGSWQJU-SECBINFHSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=CN=CC=C2)N |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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